molecular formula C13H16BrNO B1401996 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1225804-49-8

2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1401996
CAS RN: 1225804-49-8
M. Wt: 282.18 g/mol
InChI Key: CPZCRUOTCBYSED-UHFFFAOYSA-N
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Description

“2-Bromo-2-methylpropane” is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It’s used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-methylpropane” has the formula (CH3)3CBr . The molecular structure of “2-Bromo-2-methylpropionic acid” has the formula (CH3)2CBrCOOH .


Chemical Reactions Analysis

The hydrolysis of “2-Bromo-2-methylpropane” is often cited as a classic example of an SN1 reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2-methylpropane” include a boiling point of 71-73 °C and a melting point of -20 °C . The physical and chemical properties of “2-Bromo-2-methylpropionic acid” include a boiling point of 198-200 °C and a melting point of 44-47 °C .

Scientific Research Applications

Anticancer Applications

1,2,3,4-Tetrahydroisoquinoline derivatives are being explored for their potential as anticancer agents. Redda et al. (2010) synthesized analogs of tetrahydroisoquinoline, evaluating their cytotoxicity against various breast cancer cell lines. The synthesized compounds, particularly 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline, displayed potent cytotoxicity, showing promise as anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Neuroprotective Agent

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is considered a potential endogenous anti-parkinsonism agent. It is present in the brains of mice, rats, monkeys, and humans. This highlights the neuroprotective potential of tetrahydroisoquinoline derivatives in treating Parkinson's disease (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial Properties

Tetrahydroisoquinoline alkaloids have been studied for their antimicrobial activities. This diverse biological property makes them valuable for pharmaceutical research and potential drug development (Redda, Gangapuram, & Ardley, 2010).

Anti-parkinsonian Effects

Niwa et al. (1987) identified 1,2,3,4-tetrahydroisoquinoline (TIQ) in parkinsonian and normal human brains. They found that TIQ was markedly increased in the parkinsonian brain, suggesting its role as an endogenous neurotoxin that could induce Parkinson's disease. This finding underscores the importance of tetrahydroisoquinoline in neurodegenerative disease research (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).

Anticonvulsant Agent

Gitto et al. (2006) reported the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines with notable anticonvulsant properties. Specifically, one derivative showed high activity comparable to talampanel, a noncompetitive AMPA receptor modulator used in anticonvulsant therapy (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006).

Safety and Hazards

“2-Bromo-2-methylpropane” is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . “2-Bromo-2-methylpropionic acid” is classified as causing skin corrosion .

Future Directions

Well-characterized esters of “2-bromo-2-methylpropanoate” of poly(oxyalkylene) polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

Biochemical Analysis

Biochemical Properties

2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been observed to cause the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides . These interactions suggest that this compound may influence nucleic acid metabolism and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleosides can lead to alterations in gene expression and cellular responses to DNA damage . Additionally, its impact on cellular metabolism may involve changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to cause deguanylation and deadenylation of nucleosides indicates its role in modulating nucleic acid stability and function . These molecular interactions are crucial for understanding its overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . This localization is essential for understanding its precise role in cellular processes.

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCRUOTCBYSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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